molecular formula C34H37NO3 B15086600 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-22-0

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B15086600
CAS No.: 355429-22-0
M. Wt: 507.7 g/mol
InChI Key: VNBGVFONUUVJDQ-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative with a complex aromatic and aliphatic substitution pattern. The compound features:

  • Quinoline core: Substituted at the 2-position with a 4-ethylphenyl group and at the 8-position with a methyl group.
  • Ester linkage: A 2-oxoethyl group bridges the quinoline-4-carboxylate moiety to a 4-heptylphenyl substituent.

Properties

CAS No.

355429-22-0

Molecular Formula

C34H37NO3

Molecular Weight

507.7 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H37NO3/c1-4-6-7-8-9-12-26-16-20-28(21-17-26)32(36)23-38-34(37)30-22-31(27-18-14-25(5-2)15-19-27)35-33-24(3)11-10-13-29(30)33/h10-11,13-22H,4-9,12,23H2,1-3H3

InChI Key

VNBGVFONUUVJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the heptylphenyl and ethylphenyl groups through Friedel-Crafts acylation. The final step involves esterification to form the carboxylate ester. Common reagents used in these reactions include aluminum chloride as a catalyst for Friedel-Crafts reactions and various organic solvents such as dichloromethane and toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the aromatic rings.

Scientific Research Applications

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with aromatic and aliphatic substituents are widely studied for their tunable electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Key Features Molecular Weight (g/mol) Key Properties/Applications References
Target Compound :
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
- 4-Heptylphenyl (C₇H₁₅)
- 4-Ethylphenyl (C₂H₅)
- 8-Methylquinoline
High lipophilicity due to long heptyl chain; potential for enhanced membrane permeability. ~592 (estimated) Likely tailored for hydrophobic interactions in drug design or liquid crystal applications.
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate - 3-Nitrophenyl (NO₂)
- 4-Chlorophenyl (Cl)
Electron-withdrawing nitro and chloro groups enhance polarity; may improve binding to polar targets. 460.87 (C₂₅H₁₇ClN₂O₅) Investigated for antimicrobial or antitumor activity due to nitro group’s redox activity.
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate - 4-Nitrophenyl (NO₂)
- 4-Methylphenyl (CH₃)
Para-nitro group increases steric bulk and π-π stacking potential. 440.14 (C₂₆H₂₁N₂O₅) Potential use in optoelectronic materials due to strong electron-withdrawing effects.
[2-(4-Bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate - 4-Bromophenyl (Br)
- 4-Heptylphenyl (C₇H₁₅)
Bromine’s polarizability enhances halogen bonding; heptyl chain retains lipophilicity. ~633 (estimated) Possible role in crystal engineering or as a ligand in catalysis.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline - 4-Chlorophenyl (Cl)
- 4-Methoxyphenyl (OCH₃)
Amino and methoxy groups introduce hydrogen-bonding sites. Not reported Synthesized via Pd-catalyzed cross-coupling; explored for fluorescent properties.

Key Comparative Insights

Substituent Effects on Lipophilicity: The heptyl chain in the target compound significantly increases hydrophobicity compared to nitro- or chloro-substituted analogs (e.g., ~592 g/mol vs. 460.87 g/mol in ). This property may enhance blood-brain barrier penetration or lipid bilayer integration .

Synthetic Flexibility :

  • Analogous compounds (e.g., ) are synthesized via Pd-catalyzed cross-coupling, suggesting the target compound could be prepared using similar methods. However, the long heptyl chain may complicate purification due to increased viscosity .

Biological vs. Material Applications :

  • Nitro- and chloro-substituted derivatives () are more likely candidates for drug discovery due to their redox-active or hydrogen-bonding motifs.
  • The target compound’s heptyl and ethyl groups align with strategies to optimize pharmacokinetic profiles (e.g., prolonged half-life) or design liquid crystals .

Notes

Structural Complexity : The heptyl chain introduces synthetic challenges, such as steric hindrance during esterification or coupling reactions.

Data Inference : Properties of the target compound are extrapolated from structurally related molecules; experimental validation is essential.

Diverse Applications: Quinoline derivatives span medicinal chemistry (’s PLUVICTO®) and materials science, underscoring the need for tailored functionalization.

Biological Activity

The compound 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS Number: 355429-22-0) is a member of the quinoline family, which has attracted interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C34H37NO3C_{34}H_{37}NO_3 with a molecular weight of approximately 507.7 g/mol . The structure features a quinoline backbone substituted with heptyl and ethyl phenyl groups, contributing to its lipophilicity and potential biological interactions.

Toxicity Profile

The compound exhibits some toxicity indicators:

  • Skin and Eye Irritation : It is classified as a skin irritant (H315) and an eye irritant (H319), suggesting that it can cause irritation upon contact .
  • Respiratory Irritation : The compound may also cause respiratory irritation (H335), indicating potential hazards during handling or exposure .
  • Environmental Impact : There are warnings regarding its long-lasting harmful effects on aquatic life (H413), emphasizing the need for careful environmental considerations during its use .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the side chains can significantly influence their pharmacological profiles. For example:

  • The presence of alkyl groups like heptyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Substituents on the quinoline ring can affect binding affinity to biological targets, influencing efficacy and selectivity.

Case Studies

While specific case studies directly involving this compound are scarce, analogous studies in related quinoline derivatives provide insights into its potential applications:

  • Antimicrobial Efficacy : A study on similar quinoline compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The incorporation of long-chain alkyl groups improved solubility and bioactivity.
  • Cancer Research : Research on quinoline-based compounds showed promise in targeting cancer cells by inducing apoptosis via mitochondrial pathways. This suggests that modifications similar to those found in our compound could yield beneficial effects.

Q & A

Basic Questions

What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, esterification, and purification. For example:

  • Step 1: React quinaldic acid derivatives with substituted phenols using phosphoryl chloride (POCl₃) as a catalyst under reflux conditions (353–363 K for 8 hours) .
  • Step 2: Purify the crude product via recrystallization (e.g., ethanol) to obtain high-purity crystals .
  • Step 3: Characterize intermediates using techniques like NMR and HRMS to confirm structural integrity .

Table 1: Example Reaction Conditions from Literature

ReactantsCatalystTemperatureTimeYieldReference
Quinaldic acid + PhenolPOCl₃353–363 K8 hrs90%

What characterization techniques are essential for confirming its structure?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • X-ray Crystallography: Resolve molecular geometry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error .

What safety protocols are recommended for handling this compound?

Methodological Answer:
General guidelines from safety data sheets (SDS) of analogous quinoline derivatives include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Storage: Keep in sealed containers under dry, inert conditions .

How stable is this compound under varying experimental conditions?

Methodological Answer:
Stability depends on substituents and storage:

  • Thermal Stability: Monitor via TGA/DSC; most quinoline-4-carboxylates degrade above 250°C .
  • Light Sensitivity: Store in amber vials if conjugated systems are present (e.g., aryl groups) .
  • Hydrolytic Stability: Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Questions

How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Systematic optimization strategies include:

  • Catalyst Screening: Test Lewis acids (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions .
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from hours to minutes) while maintaining yield .

How should contradictory spectroscopic data be resolved?

Methodological Answer:
Address discrepancies via:

  • Cross-Validation: Compare NMR data with DFT-calculated chemical shifts .
  • Crystallographic Refinement: Resolve ambiguous NOE signals using X-ray-derived torsion angles .
  • Isotopic Labeling: Trace reaction pathways (e.g., ¹³C-labeled reagents) to confirm mechanisms .

What methodologies evaluate its biological activity?

Methodological Answer:
For antimicrobial studies:

  • Agar Diffusion Assay: Measure zone of inhibition (ZOI) against Gram-positive/-negative bacteria .
  • MIC Determination: Use broth dilution (e.g., 64–128 µg/mL against S. aureus ).
  • Cytotoxicity Screening: Conduct MTT assays on mammalian cell lines to assess safety .

Table 2: Example Biological Data for Analogous Compounds

CompoundMIC (S. aureus)MIC (E. coli)Cytotoxicity (IC₅₀)Reference
Derivative 5a464 µg/mL128 µg/mL>200 µg/mL

How can computational modeling predict its electronic properties?

Methodological Answer:
Advanced quantum mechanical methods include:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme binding pockets) .
  • Docking Studies: Use AutoDock Vina to predict binding affinities for SAR refinement .

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